molecular formula C23H22N2O4S2 B4125792 Ethyl 2-({[1-(1,3-benzodioxol-5-yl)ethyl]carbamothioyl}amino)-5-phenylthiophene-3-carboxylate

Ethyl 2-({[1-(1,3-benzodioxol-5-yl)ethyl]carbamothioyl}amino)-5-phenylthiophene-3-carboxylate

Cat. No.: B4125792
M. Wt: 454.6 g/mol
InChI Key: RCYYVFRAJRTPEW-UHFFFAOYSA-N
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Description

Ethyl 2-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate is a complex organic compound that features a benzodioxole moiety, a thiophene ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[1-(1,3-benzodioxol-5-yl)ethyl]carbamothioyl}amino)-5-phenylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the benzodioxole and thiophene intermediates. The key steps include:

    Formation of the Benzodioxole Intermediate: This involves the reaction of catechol with chloroacetic acid in the presence of a base to form the benzodioxole ring.

    Synthesis of the Thiophene Intermediate: The thiophene ring is synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Coupling Reaction: The benzodioxole and thiophene intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzodioxole and thiophene compounds.

Scientific Research Applications

Ethyl 2-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-({[1-(1,3-benzodioxol-5-yl)ethyl]carbamothioyl}amino)-5-phenylthiophene-3-carboxylate involves its interaction with tubulin, a protein that is essential for microtubule formation. By binding to tubulin, the compound inhibits its polymerization, leading to the disruption of microtubule dynamics. This results in cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate is unique due to its combination of a benzodioxole ring, a thiophene ring, and an ethyl ester group. This unique structure contributes to its specific biological activities and potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-[1-(1,3-benzodioxol-5-yl)ethylcarbamothioylamino]-5-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S2/c1-3-27-22(26)17-12-20(15-7-5-4-6-8-15)31-21(17)25-23(30)24-14(2)16-9-10-18-19(11-16)29-13-28-18/h4-12,14H,3,13H2,1-2H3,(H2,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYYVFRAJRTPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=S)NC(C)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-({[1-(1,3-benzodioxol-5-yl)ethyl]carbamothioyl}amino)-5-phenylthiophene-3-carboxylate
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Ethyl 2-({[1-(1,3-benzodioxol-5-yl)ethyl]carbamothioyl}amino)-5-phenylthiophene-3-carboxylate
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Ethyl 2-({[1-(1,3-benzodioxol-5-yl)ethyl]carbamothioyl}amino)-5-phenylthiophene-3-carboxylate
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Ethyl 2-({[1-(1,3-benzodioxol-5-yl)ethyl]carbamothioyl}amino)-5-phenylthiophene-3-carboxylate
Reactant of Route 5
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Ethyl 2-({[1-(1,3-benzodioxol-5-yl)ethyl]carbamothioyl}amino)-5-phenylthiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-({[1-(1,3-benzodioxol-5-yl)ethyl]carbamothioyl}amino)-5-phenylthiophene-3-carboxylate

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